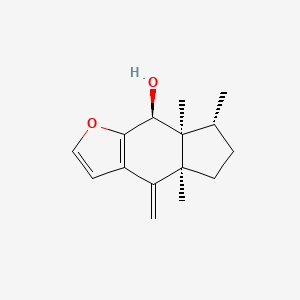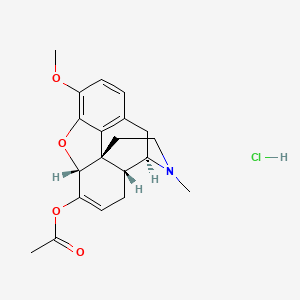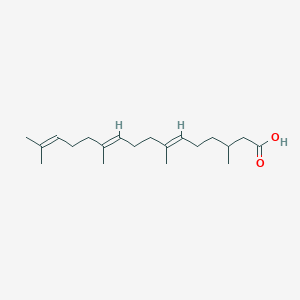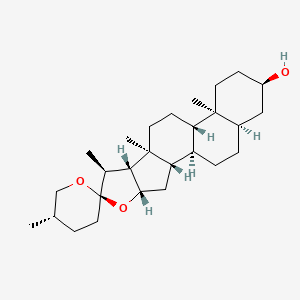
11,20-Dihydroxysugiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11,20-dihydroxysugiol is an abietane diterpenoid that is 11-hydroxysugiol in which one of the hydrogens of the methyl group attached to a ring junction has been replaced by a hydroxy group. It has a role as an antioxidant and a plant metabolite. It is a carbotricyclic compound, a meroterpenoid, an abietane diterpenoid, a member of catechols, a primary alcohol and a cyclic terpene ketone. It derives from a ferruginol, an 11-hydroxysugiol and an 11,20-dihydroxyferruginol.
Aplicaciones Científicas De Investigación
1. Novel Diterpenoids Discovery
Research led by Horváth et al. (2004) in "Helvetica Chimica Acta" identified 11,20-Dihydroxysugiol as a novel diterpenoid extracted from the aerial parts of Plectranthus cyaneus, a plant belonging to the Lamiaceae family. This compound was discovered alongside other abietanoid diterpenoids and characterized using spectroscopic and crystallographic evidence (Horváth et al., 2004).
2. Biological Relevance in Chemical Space
In a study published in "Proceedings of the National Academy of Sciences of the United States of America" by Koch et al. (2005), 11,20-Dihydroxysugiol was recognized as part of the structurally diverse natural products. These compounds are crucial in charting biologically relevant chemical space, particularly for medicinal chemistry and chemical biology research (Koch et al., 2005).
3. Role in Hormone Activity
A study in "Annual review of entomology" by Dhadialla et al. (1998) explored the role of compounds like 11,20-Dihydroxysugiol in the context of ecdysteroidal and juvenile hormone activity in insects. This study highlighted the potential use of such compounds in developing novel insecticides that mimic the action of insect growth and developmental hormones (Dhadialla et al., 1998).
4. Corticosterone Metabolism in Intestine
Research by Vylitova et al. (1998) in "General and comparative endocrinology" studied the metabolism of corticosterone in the intestine of various animals. They discovered the activity of enzymes like 20-hydroxysteroid dehydrogenase (20HSD), which may be related to the activity and metabolism of compounds like 11,20-Dihydroxysugiol (Vylitova et al., 1998).
5. Pharmaceutical Potential
A publication in "Biomedicines" by Dinan et al. (2021) emphasized the pharmaceutical applications of polyhydroxylated steroids, including compounds similar to 11,20-Dihydroxysugiol. The study explores their potential therapeutic uses in treating various diseases like neuromuscular, cardio-metabolic, and respiratory diseases (Dinan et al., 2021).
Propiedades
Nombre del producto |
11,20-Dihydroxysugiol |
|---|---|
Fórmula molecular |
C20H28O4 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
(4aR,10aS)-5,6-dihydroxy-4a-(hydroxymethyl)-1,1-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)12-8-13-14(22)9-15-19(3,4)6-5-7-20(15,10-21)16(13)18(24)17(12)23/h8,11,15,21,23-24H,5-7,9-10H2,1-4H3/t15-,20+/m0/s1 |
Clave InChI |
PUXJVXOVZKVJTD-MGPUTAFESA-N |
SMILES isomérico |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)CO)O)O |
SMILES canónico |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)CO)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)









![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)


